molecular formula C12H14BrNO3 B8472615 6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one

6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8472615
M. Wt: 300.15 g/mol
InChI Key: VDHSREOQFXLTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one is a useful research compound. Its molecular formula is C12H14BrNO3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

6-bromo-4-(3-methoxypropyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C12H14BrNO3/c1-16-6-2-5-14-10-7-9(13)3-4-11(10)17-8-12(14)15/h3-4,7H,2,5-6,8H2,1H3

InChI Key

VDHSREOQFXLTOM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)COC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The suspension of 9.87 g of 6-bromo-4H-benzo[1,4]oxazin-3-one [24036-52-0], 9.40 g of 1-chloro-3-methoxypropane, potassium fluoride on alumina (Fluka 60244), 0.144 g of potassium iodide in 500 ml of acetonitrile is stirred at 100° C. over 40 hours. The reaction mixture is cooled to room temperature and filtered through Hyflo, and the filtrate is concentrated by evaporation to dryness. The title compound is obtained as a slightly yellowish solid from the residue by crystallization from ethyl acetate. Rf=0.43 (1:1 EtOAc-heptane). Rt=4.27 (gradient I). m.p. 193-195° C.
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.144 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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